3-(Aminomethyl)-6-methoxypyrazin-2-amine
Description
3-(Aminomethyl)-6-methoxypyrazin-2-amine is a pyrazine derivative featuring a methoxy group at position 6 and an aminomethyl (-CH₂NH₂) substituent at position 3. Pyrazines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry and materials science. For example, aminomethyl and methoxy substituents are common in bioactive molecules, influencing electronic properties, solubility, and binding affinity .
Properties
CAS No. |
135290-19-6 |
|---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-(aminomethyl)-6-methoxypyrazin-2-amine |
InChI |
InChI=1S/C6H10N4O/c1-11-5-3-9-4(2-7)6(8)10-5/h3H,2,7H2,1H3,(H2,8,10) |
InChI Key |
QGGHWLTVBJLJPQ-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C(=N1)N)CN |
Canonical SMILES |
COC1=CN=C(C(=N1)N)CN |
Synonyms |
Pyrazinemethanamine, 3-amino-5-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(Aminomethyl)-6-methoxypyrazin-2-amine with key analogs, emphasizing substituent effects, molecular properties, and applications:
Key Research Findings and Implications
Electronic and Structural Properties
- Substituent Effects: The aminomethyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to halogenated analogs like 3-Chloro-6-methoxypyrazin-2-amine . Methoxy groups generally donate electron density, altering aromatic ring reactivity .
- Biological Activity: Aminopyrazines with bulky substituents (e.g., trifluoromethylpyridyl in ) exhibit antimalarial activity, suggesting that the target compound’s aminomethyl group could be optimized for similar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
